3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Description
Properties
IUPAC Name |
3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)11(13-12-10)8-5-6-14-7-8/h5-7H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTVOLZQYZTFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyclohexanone Derivatives with Hydrazine Hydrate
- Starting from substituted cyclohexanones, the reaction with hydrazine hydrate in methanol under reflux conditions induces cyclization to form the tetrahydro-1H-indazole ring.
- For example, 3,3-dimethylcyclohexanone derivatives can be converted to 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole by refluxing with hydrazine monohydrate in methanol for approximately 1 hour, followed by workup with ethyl acetate and aqueous washes to isolate the product.
Halogenation of the Indazole Core
- The tetrahydroindazole intermediate can be selectively iodinated at the 3-position using iodine and potassium hydroxide in N,N-dimethylformamide (DMF) at room temperature.
- Reaction times vary from 45 minutes to 5 hours depending on scale and conditions, yielding 3-iodo-4,5,6,7-tetrahydro-1H-indazole derivatives in high yields (up to 99%).
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Hydrazine hydrate, methanol, reflux, 1 hr | ~90 | Cyclization to tetrahydroindazole core |
| 2 | Iodine, KOH, DMF, 20°C, 0.75–5 hr | 23–99 | Selective iodination at 3-position |
Representative Experimental Procedure (Summarized)
| Step | Procedure | Conditions & Reagents | Outcome |
|---|---|---|---|
| 1 | Synthesis of cyclohexanone derivative | Starting ketone + ethyl formate + NaH in THF | 4,4-dimethyl-2-oxocyclohexanecarbaldehyde |
| 2 | Cyclization with hydrazine hydrate | Hydrazine monohydrate in methanol, reflux 1 hr | 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole |
| 3 | Iodination at 3-position | Iodine + KOH in DMF, room temperature, 0.75–5 hr | 3-iodo-6,6-dimethyl derivative |
| 4 | Suzuki-Miyaura coupling with thiophen-3-yl boronic acid | Pd catalyst, base, inert atmosphere | This compound |
Analytical and Characterization Data
- The intermediates and final products are characterized by standard spectroscopic techniques:
- NMR (¹H and ¹³C): Signals corresponding to tetrahydroindazole protons and thiophene ring protons.
- Mass Spectrometry: Molecular ion peaks confirming molecular weight.
- IR Spectroscopy: Characteristic bands for NH, C=N, and aromatic thiophene groups.
- Yields reported in literature range from moderate to excellent (23% to 99%) depending on reaction step and scale.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The cyclization of cyclohexanone derivatives with hydrazine hydrate is a robust and widely used method to form the tetrahydroindazole scaffold.
- Halogenation at the 3-position provides a reactive handle for subsequent functionalization.
- Suzuki-Miyaura coupling is a preferred method for introducing heteroaryl groups such as thiophen-3-yl due to its mild conditions and high selectivity.
- Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing yields and purity.
- The synthetic route is versatile and can be adapted to introduce various substituents on the indazole core for biological activity studies.
Chemical Reactions Analysis
Types of Reactions: 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiophene derivatives.
Substitution Products: Substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer proliferation. For instance, studies have demonstrated its ability to inhibit GSK-3β and IKK-β kinases, crucial in cancer cell signaling pathways. In vitro studies have shown effective inhibition at micromolar concentrations through the induction of apoptosis in cancer cells .
Anti-inflammatory Properties : The compound also displays anti-inflammatory effects. In vitro studies indicate a significant reduction in pro-inflammatory cytokines such as IL-6 and nitric oxide (NO) in microglial cells. This suggests potential applications in treating inflammatory diseases by modulating inflammatory pathways .
Materials Science
The unique electronic properties of this compound make it suitable for use in organic electronic materials. Its incorporation into organic semiconductors can enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety contributes to charge transport properties while maintaining stability under operational conditions .
Study on GSK-3β Inhibition
A detailed investigation published in the European Journal of Medicinal Chemistry reported that the compound exhibited over 50% inhibition against GSK-3β at low micromolar concentrations. This study highlights the compound's potential as a therapeutic agent targeting specific kinases involved in cancer progression .
Anti-inflammatory Activity Assessment
Another study assessed the anti-inflammatory activity using BV-2 microglial cells. It was found that at concentrations as low as 1 µM, the compound significantly decreased NO levels compared to control groups. This indicates its potential utility in developing treatments for neuroinflammatory conditions .
Mechanism of Action
The mechanism by which 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
The 3-position of 4,5,6,7-tetrahydro-1H-indazole is a critical site for modulating electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
Table 1: Comparison of 3-Substituted Tetrahydroindazoles
Key Research Findings
Electronic and Steric Effects
- Thiophene vs. Halogen Substituents : The thiophene group enhances π-π interactions compared to electron-withdrawing groups like -Cl or -CF₃. This property is critical in binding to aromatic residues in enzymes (e.g., kinase ATP-binding pockets) .
- Trifluoromethyl (-CF₃) : This group increases metabolic stability and membrane permeability due to its electronegativity and lipophilicity. Crystal structures (PDB: 2XX7) show that 3-CF₃ derivatives bind to the GluA2 receptor via hydrophobic interactions .
Physicochemical Properties
- Melting Points: 3-CF₃ derivative: 121.9°C 3-Cl derivative: 157°C 3-Thiophen-3-yl: Not reported, but predicted to be lower due to reduced crystallinity from the flexible tetrahydroindazole core.
Solubility : Thiophene and CF₃ substituents likely improve solubility in organic solvents compared to polar groups like -Cl .
Biological Activity
3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring fused with a tetrahydro-indazole moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10N2S |
| CAS Number | 2098051-07-9 |
The biological activity of this compound is thought to involve interactions with various molecular targets. These may include:
- Enzymes : The compound may inhibit specific enzymes involved in disease processes.
- Receptors : It could act as an agonist or antagonist at certain receptor sites.
- Signaling Pathways : Modulation of cellular signaling pathways that influence cell proliferation and survival.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of indazole have been reported to inhibit cancer cell proliferation in vitro. The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests potential as an anticancer agent.
Antimicrobial Properties
The compound's thiophene component may contribute to antimicrobial activity. Research into thiophene derivatives has revealed promising results against various bacterial strains. Further studies are needed to assess the efficacy of this compound specifically.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects in preclinical models. The potential for this indazole derivative to reduce inflammation could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Anticancer Activity :
- Antimicrobial Screening :
- Anti-inflammatory Assessment :
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of thiophene-containing precursors with cyclohexane derivatives under acidic or catalytic conditions. For example, reacting 3-thiophenecarboxaldehyde with hydrazine derivatives in ethanol under reflux, followed by purification via recrystallization or column chromatography. Reaction monitoring (TLC/HPLC) and temperature control are critical for optimizing yields (e.g., 80–85% yields reported for analogous indazoles) . Key Parameters :
- Catalyst: or for cyclization .
- Solvent: Ethanol or methanol for solubility and stability .
- Purity: Recrystallization from ethyl acetate/hexane mixtures .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., calculated/found values within ±0.0002 Da) .
- NMR Spectroscopy : - and -NMR to confirm substituent positions and ring puckering (e.g., tetrahydroindazole protons at δ 1.5–2.5 ppm) .
- X-ray Crystallography : Resolves solid-state conformation and hydrogen-bonding networks (using SHELX programs for refinement) .
- Melting Point Analysis : Detects polymorphic transitions (e.g., phase transitions at 155.9°C in related compounds) .
Advanced Research Questions
Q. How does coordination with transition metals (e.g., Cu(II), Co(II)) influence the biological activity of this compound?
- Methodological Answer : Metal complexes enhance stability and modulate bioactivity.
- Synthesis : React the indazole with metal salts (e.g., ) in methanol/water at 60°C for 4 hours .
- Characterization :
- UV-Vis Spectroscopy : Ligand-to-metal charge transfer bands (~300–400 nm) .
- EPR : Confirms paramagnetic properties of Cu(II) complexes .
- Bioactivity Assays :
- Antimicrobial Screening : Agar dilution (MIC values <50 µg/mL reported for Co(II) complexes) .
- Enzyme Inhibition : Docking studies (AutoDock Vina) to predict interactions with target enzymes .
Q. What computational approaches are used to predict adsorption behavior and structure-activity relationships (SAR)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Fukui indices to identify reactive sites (e.g., thiophene sulfur as nucleophilic center) .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., with STAT3 or kinases) using AMBER/CHARMM .
- Monte Carlo Simulations : Models adsorption on metal surfaces (Langmuir isotherm fit for corrosion inhibition) .
Q. How can structural modifications (e.g., halogenation, alkylation) improve pharmacological properties?
- Methodological Answer :
- Halogenation : Introduce Cl or F at the thiophene 5-position via electrophilic substitution (e.g., ) to enhance metabolic stability .
- Alkylation : Attach methyl/isopropyl groups to the indazole nitrogen to increase lipophilicity (logP optimization) .
- SAR Validation :
- Cytotoxicity Assays : MTT tests on cancer cell lines (IC values <10 µM for nitro derivatives) .
- Pharmacokinetics : Microsomal stability assays (e.g., CYP450 metabolism profiling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
